epsilon-Amanitin

Description

Properties

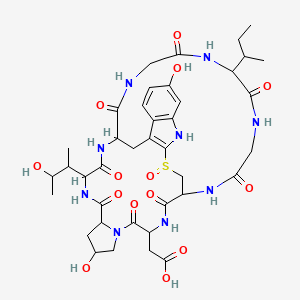

IUPAC Name |

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILNAORONITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028142 | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-02-2 | |

| Record name | epsilon-Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: The Mechanism of Action of ε-Amanitin on RNA Polymerase II

Target Audience: Researchers, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Biology of ε-Amanitin

The amatoxin family, derived primarily from the Amanita genus of mushrooms, represents one of the most potent classes of transcriptional inhibitors known to biological science. While α-Amanitin is the most extensively studied variant, ε-Amanitin (epsilon-Amanitin) shares the identical core bicyclic octapeptide structure and exhibits profound cytotoxicity with an oral LD50 of approximately 0.1 mg/kg[1].

Structurally, ε-Amanitin is characterized by a highly conserved peptide sequence template cross-linked by a unique tryptathionine bridge[2]. This rigid bicyclic architecture is critical for its biological activity; breaking the cross-bridge completely abolishes its toxicity[3]. As a Senior Application Scientist working in transcriptional regulation and payload development, understanding the precise atomic interactions of ε-Amanitin is paramount. The toxin does not destroy its target; rather, it acts as an exquisite biochemical wedge, selectively paralyzing DNA-directed RNA polymerase II (RNAP II) with sub-nanomolar affinity[4].

Molecular Mechanism of Action: Paralyzing the Bridge Helix

The synthesis of messenger RNA (mRNA), microRNA, and small nuclear RNA (snRNA) by RNAP II is a highly dynamic process requiring rapid conformational changes. During the normal nucleotide addition cycle, RNAP II must bind a nucleoside triphosphate (NTP), catalyze the formation of a phosphodiester bond, and translocate along the DNA template to expose the next active site.

The Bridge Helix and Trigger Loop Dynamics

ε-Amanitin exerts its inhibitory effect by binding directly to the funnel and cleft region of the free RNAP II core, directly adjacent to a conserved 35-amino-acid structure known as the bridge helix [2].

-

Binding & Steric Hindrance: ε-Amanitin forms strong hydrogen bonds with specific residues on the bridge helix[3].

-

Trigger Loop Confinement: Structural analyses (via X-ray crystallography and Cryo-EM) reveal that the toxin confines the adjacent trigger loop into a distinct conformation[2].

-

Translocation Arrest: Unlike many inhibitors that block the catalytic active site, ε-Amanitin does not prevent the affinity of RNAP II for NTPs, nor does it immediately stop the formation of a single phosphodiester bond[5]. Instead, it stabilizes the elongation complex into a "translocation intermediate"[2].

By restricting the flexibility of the bridge helix—whose movement is an absolute mechanical requirement for the translocation of the polymerase along the DNA backbone—ε-Amanitin reduces the transcription rate from several thousand nucleotides per minute to a mere few nucleotides per minute[5].

Diagram 1: ε-Amanitin intercepts RNAP II nucleotide addition, trapping the translocation intermediate.

Quantitative Affinity and Polymerase Selectivity

To effectively utilize ε-Amanitin in experimental or therapeutic contexts (such as Antibody-Drug Conjugates), scientists must account for its differential selectivity across eukaryotic polymerases. The toxin is highly specific to RNAP II, making it an invaluable tool for isolating polymerase-specific transcriptional activity in complex lysates[6].

Table 1: Amatoxin Selectivity and Inhibition Kinetics across RNA Polymerases

| Target Enzyme | Sensitivity Level | Inhibitory Concentration (IC50 / Threshold) | Biological Consequence of Inhibition |

| RNA Polymerase II | Highly Sensitive | ~0.02 μg/mL (Sub-nanomolar)[1] | Complete halt of mRNA/snRNA synthesis; Apoptosis |

| RNA Polymerase III | Moderately Sensitive | ~10.0 μg/mL[6] | Reduction in tRNA and 5S rRNA synthesis |

| RNA Polymerase IV | Slightly Sensitive | ~50.0 μg/mL[6] | Plant-specific; reduced siRNA production |

| RNA Polymerase I | Insensitive | >100.0 μg/mL[1] | Unaffected rRNA synthesis |

Note: In oncology payload development, ε-Amanitin derivatives exhibit IC50 values in the sub-nanomolar to low picomolar range against targeted cancer cell lines[4].

Self-Validating Experimental Methodology: In Vitro Transcription Assay

When investigating the kinetics of ε-Amanitin, standard bulk RNA synthesis assays are insufficient because they conflate initiation, elongation, and termination. To isolate the specific mechanism of action (translocation inhibition), we employ a Scaffolded Elongation Complex (EC) Assay .

Crucially, to ensure Trustworthiness and eliminate artifacts (e.g., non-specific buffer degradation or RNase contamination), this protocol is designed as a self-validating system utilizing an amanitin-resistant RNAP II mutant (e.g., a mutation at the bridge helix binding interface) as an internal control.

Step-by-Step Protocol: Scaffolded EC Translocation Assay

1. Preparation of Nucleic Acid Scaffolds:

-

Rationale: We use a synthetic DNA/RNA scaffold containing a 9-nucleotide RNA transcript annealed to a template DNA strand, leaving a non-template strand bubble. This artificially mimics a paused elongation complex, bypassing the need for transcription initiation factors.

-

Action: Anneal the template DNA, non-template DNA, and 5'-radiolabeled RNA primer in Elongation Buffer (20 mM HEPES pH 7.5, 40 mM KCl, 5 mM MgCl₂, 1 mM DTT).

2. Assembly of the Elongation Complex (EC):

-

Action: Incubate the scaffold with purified Wild-Type (WT) RNAP II core enzyme at 20°C for 10 minutes.

-

Control Action: In parallel, assemble a separate reaction using an Amanitin-resistant mutant RNAP II.

3. Toxin Introduction and Pre-incubation:

-

Action: Add ε-Amanitin (titration from 0.01 μg/mL to 1.0 μg/mL) to the assembled ECs. Incubate for 5 minutes.

-

Rationale: Pre-incubation is critical. Because ε-Amanitin traps the translocation intermediate, it must be allowed to equilibrate and bind the bridge helix before catalysis resumes.

4. Initiation of Nucleotide Addition:

-

Action: Spike the reaction with 100 μM of the next complementary NTP (e.g., ATP) to trigger a single-nucleotide addition.

-

Time-Course Quenching: Extract aliquots at 10s, 30s, 1m, 5m, and 10m. Immediately quench in an equal volume of Stop Buffer (8 M Urea, 50 mM EDTA).

-

Rationale: The EDTA chelates Mg²⁺, instantly halting catalysis, while Urea denatures the polymerase, releasing the extended RNA.

5. Resolution and Analysis:

-

Action: Resolve the quenched samples on a 20% denaturing Urea-PAGE gel. Visualize via phosphorimaging.

-

Validation Check: The WT RNAP II will show extreme kinetic stalling (bands remaining at the +1 position for minutes), whereas the mutant RNAP II control will rapidly extend the RNA despite the presence of ε-Amanitin, validating that the stalling is exclusively due to the specific bridge helix binding pocket.

Diagram 2: Self-validating in vitro transcription workflow utilizing mutant RNAP II controls.

Downstream Pathogenesis and Therapeutic Applications (ADCs)

Cellular Pathogenesis

At the organismal level, ε-Amanitin toxicity is characterized by delayed but severe hepatotoxicity. Upon ingestion, the toxin is rapidly taken up by hepatocytes via Organic Anion-Transporting Polypeptides (OATPs)[7]. Once inside the nucleus, the irreversible binding to RNAP II triggers a catastrophic cascade:

-

Transcriptional Arrest: mRNA levels rapidly deplete[3].

-

Metabolic Collapse: Essential protein synthesis grinds to a halt.

-

Apoptosis: The cell senses the transcriptional stress, leading to p53- and caspase-3-dependent apoptosis, ultimately resulting in cytolysis and severe liver necrosis[7].

Repurposing the Toxin: Antibody-Drug Conjugates (ADCs)

The very mechanism that makes ε-Amanitin a deadly toxin makes it a highly coveted payload for oncology drug development. Traditional chemotherapeutics often target tubulin or DNA replication, which only affects rapidly dividing cells.

Because ε-Amanitin targets RNAP II, it induces apoptosis in both dividing cells and slowly growing/dormant tumor cells (such as tumor-initiating stem cells or prostate cancer cells), as all living cells require continuous mRNA transcription to survive[5],[4]. By conjugating ε-Amanitin to a monoclonal antibody via a cleavable linker (e.g., an MMP-cleavable linker), the toxin is selectively delivered into the tumor microenvironment, minimizing systemic hepatotoxicity while maximizing localized RNAP II inhibition[8].

Diagram 3: Downstream cellular pathogenesis following ε-Amanitin uptake and RNAP II inhibition.

References

-

Encyclopedia MDPI - Alpha-Amanitin. Retrieved from[Link]

-

Creative Biolabs - Amatoxin Synthesis Service. Retrieved from[Link]

-

MDPI - Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management. Retrieved from [Link]

-

Wikipedia - α-Amanitin. Retrieved from [Link]

-

Toxno - epsilon-Amanitin. Retrieved from[Link]

-

Taylor & Francis - Amatoxin – Knowledge and References. Retrieved from [Link]

- Google Patents - US20160220687A1 - Metalloproteinase-cleavable alpha-amanitin-dendrimer conjugates.

Sources

- 1. cfmot.de [cfmot.de]

- 2. Amatoxin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. cfmot.de [cfmot.de]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. α-Amanitin - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. US20160220687A1 - Metalloproteinase-cleavable alpha-amanitin-dendrimer conjugates and method of treating cancer - Google Patents [patents.google.com]

epsilon-Amanitin CAS number 21705-02-2 properties

An In-depth Technical Guide to ε-Amanitin (CAS: 21705-02-2)

This guide provides a comprehensive technical overview of epsilon-Amanitin (ε-Amanitin), a potent cyclic peptide toxin. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, mechanism of action, applications, and critical safety protocols associated with this compound. The structure herein is designed to logically flow from fundamental characteristics to practical, field-proven applications and handling procedures.

Introduction: The Dual Nature of ε-Amanitin

ε-Amanitin is a member of the amatoxin family of bicyclic octapeptides, famously isolated from several species of the Amanita genus of mushrooms, including the lethal "death cap" (Amanita phalloides)[1][2]. While notorious for its extreme toxicity, which is responsible for the majority of fatal mushroom poisonings, the very mechanism that underlies its lethality also makes it a molecule of profound interest in biomedical research and oncology[3][4]. Its high-affinity, selective inhibition of a fundamental cellular process—transcription—provides a powerful tool for molecular biology and a potent warhead for targeted cancer therapeutics[5][6][7]. This guide will explore this duality, presenting ε-Amanitin not just as a toxin to be respected, but as a sophisticated molecular probe and a promising therapeutic payload.

Physicochemical Profile

The precise chemical nature of ε-Amanitin dictates its biological activity, stability, and handling requirements. As a cyclic peptide, its conformation is critical for its interaction with its biological target.

Table 1: Core Physicochemical Properties of ε-Amanitin

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21705-02-2 | [1][2][5][8] |

| Molecular Formula | C39H53N9O14S | [2][5][9] |

| Molecular Weight | 903.96 g/mol | [2][8] |

| Appearance | White to light yellow crystalline powder | [10] |

| Solubility | Soluble in water, methanol, and ethanol | [11] |

| Natural Sources | Amanita, Galerina, and Lepiota mushroom species |[10][12][13] |

Molecular Mechanism of Action: Transcriptional Arrest

The toxicity of all amatoxins, including ε-Amanitin, is rooted in their potent and highly selective inhibition of RNA polymerase II (Pol II)[1][6][10][12]. This enzyme is fundamental to life in eukaryotes, responsible for transcribing DNA into messenger RNA (mRNA), the blueprint for protein synthesis[2][14].

The inhibitory interaction is exquisitely specific. ε-Amanitin binds to the "bridge helix" of the largest subunit of Pol II[15][16]. This interaction does not block the active site from accepting a nucleotide triphosphate (NTP) or even forming a single phosphodiester bond[15][16]. Instead, it acts as a molecular wedge, physically preventing the translocation of the polymerase along the DNA template after a nucleotide has been added[15][16][17]. This conformational locking of the bridge helix effectively halts the elongation phase of transcription[14][15]. Without the continuous synthesis of mRNA, cellular protein production ceases, leading to a shutdown of metabolism and subsequent programmed cell death, or apoptosis[2][3][6]. This potent mechanism is effective even at picomolar concentrations in susceptible cells[18].

Caption: Mechanism of ε-Amanitin-mediated inhibition of RNA Polymerase II.

Sourcing and Synthesis: From Fungi to Flask

Historically, the sole source of ε-Amanitin has been its extraction from poisonous mushrooms[19]. This process is resource-intensive, yields are variable, and it poses significant limitations for the large-scale production required for drug development.

Recognizing these constraints, significant research has been dedicated to the total chemical synthesis of amanitins. Recent breakthroughs have established convergent, liquid-phase synthetic routes[20]. These strategies involve synthesizing key amino acid fragments—including the complex, modified residues like 6-hydroxytryptophan and (3R,4R)-L-4,5-dihydroxyisoleucine—and then assembling them to form the final bicyclic peptide[20]. The ability to synthetically produce α-amanitin and its analogs, like ε-Amanitin, is a critical enabler for their clinical development, allowing for the production of highly pure, scalable quantities and the creation of novel derivatives for therapeutic use[20][21].

Applications in Research and Drug Development

A Molecular Probe for Transcriptional Studies

The high specificity of ε-Amanitin for Pol II makes it an invaluable tool for molecular biologists. It is widely used in vitro and in cell-based assays to:

-

Differentiate Polymerase Activity: Distinguish between the activities of Pol I (insensitive), Pol II (highly sensitive), and Pol III (moderately sensitive)[22][23].

-

Study Gene Regulation: By selectively shutting down Pol II-mediated transcription, researchers can investigate the stability of existing mRNAs and proteins and dissect cellular pathways that depend on new gene expression[7].

A Potent Payload for Antibody-Drug Conjugates (ADCs)

The most significant modern application of amanitins is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs)[4][15]. ADCs are a class of targeted therapies designed to deliver a potent toxin directly to cancer cells while sparing healthy tissues.

The ADC consists of three components:

-

An Antibody: Engineered to bind with high specificity to a tumor-associated antigen on the surface of cancer cells.

-

A Cytotoxic Payload: A highly potent molecule, such as ε-Amanitin.

-

A Linker: A chemical bridge that connects the antibody to the payload, designed to be stable in circulation but to release the payload inside the target cell.

Amanitin is an exceptionally promising payload for several reasons:

-

Novel Mechanism of Action: Inhibition of Pol II is a distinct mechanism from traditional chemotherapies that target DNA replication, making it effective against chemo-resistant tumors[4][24].

-

Cell-Cycle Independent Killing: Because transcription is essential for all cells, amanitin can kill both dividing and non-dividing (dormant) cancer cells, which often escape conventional treatments[24].

-

High Potency: Its picomolar efficacy allows for the delivery of a lethal dose with very few ADC molecules per cell[18].

-

Hydrophilicity: Its water-soluble structure can lead to ADCs with favorable pharmacokinetic properties and a lower tendency for non-specific aggregation[15][25].

Amanitin-based ADCs, also known as Amanitin-based ADCs (ATACs), have shown remarkable preclinical efficacy in models of pancreatic cancer, multiple myeloma, and non-Hodgkin lymphoma, with some candidates advancing into clinical trials[18][24][25].

Caption: The therapeutic workflow of an ε-Amanitin-based Antibody-Drug Conjugate (ADC).

Toxicology and Hazard Management

The extreme potency of ε-Amanitin necessitates rigorous and uncompromising safety protocols. Its primary targets upon systemic exposure are the liver and kidneys, where it rapidly accumulates and causes massive cellular necrosis[1][3][12].

Toxicity Profile

The lethal dose 50 (LD50) underscores the compound's danger. Even minute quantities can be fatal.

Table 2: Selected LD50 Values for Amatoxins

| Species | LD50 (Oral, mg/kg) | Source(s) |

|---|---|---|

| Human (estimated) | ~ 0.1 | [1][10][26] |

| Mouse | 0.3 - 0.6 | [10][12] |

| Dog | ~ 0.1 | [26] |

| Rat | 2.8 - 3.5 |[26] |

Clinical Manifestations of Toxicity

Exposure symptoms are dangerously delayed, typically appearing 6-24 hours post-ingestion, by which time significant organ damage has already occurred[3]. The clinical course involves gastrointestinal distress, followed by a brief remission and then the onset of severe hepatorenal failure[3][10][12].

Protocol for Safe Handling and Decontamination

Causality Statement: The following protocols are designed to prevent exposure via all potential routes—inhalation, dermal contact, and ingestion. Given the compound's high toxicity and lack of a specific, widely adopted antidote, prevention is the only acceptable approach.

Step 1: Engineering Controls & Designated Areas

-

Primary Containment: All work involving ε-Amanitin powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosolization and inhalation[11][27].

-

Designated Area: Clearly demarcate the area where ε-Amanitin is handled. Restrict access to trained personnel only.

-

Work Surface: Cover the work surface with absorbent, plastic-backed liners to contain any potential spills.

Step 2: Personal Protective Equipment (PPE)

-

Body: Wear a disposable, solid-front lab coat or coverall. Cuffs should be tucked into gloves[11][28].

-

Hands: Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contamination is suspected[11].

-

Eyes: Wear chemical safety goggles or a full-face shield[11][28].

-

Respiratory: When handling powder, a fit-tested N95 or higher-rated respirator is mandatory, even within a BSC, as an additional precaution[11].

Step 3: Weighing and Reconstitution Workflow

-

Preparation: Assemble all necessary items (spatulas, weigh boats, solvent, vortexer, waste bags) inside the BSC before bringing in the toxin.

-

Weighing: Use dedicated, clearly labeled utensils. Tare the balance with the weigh boat. Carefully transfer the desired amount of powder, minimizing any movement that could generate dust.

-

Reconstitution: Add the solvent (e.g., water, DMSO) directly to the weigh boat or transfer the powder to a vial before adding solvent. Ensure the container is securely capped.

-

Dissolution: Mix gently by vortexing or inversion until fully dissolved.

-

Cleanup: All disposable items that contacted the powder (weigh boat, pipette tips, wipes) must be treated as hazardous waste.

Step 4: Spill and Emergency Procedures

-

Minor Spill (inside BSC):

-

Cover the spill with absorbent material.

-

Gently apply a decontamination solution (e.g., 1M NaOH or >10% fresh bleach solution) and allow a contact time of at least 30 minutes[11].

-

Wipe up the material, working from the outside in.

-

Wipe the area again with 70% ethanol.

-

Dispose of all cleanup materials as hazardous waste.

-

-

Personal Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing[11][27].

-

Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open[11].

-

Ingestion/Inhalation: Move to fresh air.

-

Action: In all cases of exposure, seek immediate and urgent medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

-

Step 5: Decontamination and Waste Disposal

-

Surfaces & Equipment: Thoroughly wipe down the BSC and any non-disposable equipment with the decontamination solution, followed by water or ethanol.

-

Waste: All solid and liquid waste contaminated with ε-Amanitin must be collected in clearly labeled, sealed hazardous waste containers for disposal according to institutional and regulatory guidelines.

Caption: A generalized workflow for the safe handling of potent compounds like ε-Amanitin.

Conclusion

Epsilon-Amanitin stands as a classic example of a natural product whose potent toxicity is being repurposed for sophisticated therapeutic applications. Its irreversible inhibition of RNA Polymerase II, once only a mechanism of poisoning, is now the basis for a new class of anti-cancer agents with the potential to overcome existing treatment resistances. For the scientists who work with this molecule, a deep and abiding respect for its hazardous nature, manifested through strict adherence to safety protocols, is paramount. This diligence enables the responsible exploration of its properties and the continued development of amanitin-based technologies that may one day offer new hope to patients with difficult-to-treat cancers.

References

-

ε-Amanitin - Wikipedia. (n.d.). Wikipedia. [Link]

-

epsilon-Amanitin | C39H53N9O14S | CID 30508 - PubChem. (n.d.). PubChem. [Link]

-

epsilon-Amanitin - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

-

epsilon-Amanitin (CAT#: ADC-P-130) - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

-

ε-Amanitin CAS NO.21705-02-2 - BOC Sciences - LookChem. (n.d.). LookChem. [Link]

-

epsilon-Amanitin (T3D3587) - T3DB. (n.d.). Toxin and Toxin Target Database. [Link]

-

alpha-Amanitin - Wikipedia. (n.d.). Wikipedia. [Link]

- US20200407440A1 - Amatoxin antibody-drug conjugates and uses thereof - Google Patents. (n.d.).

-

Lindell, T. J., et al. (1970). Specific inhibition of nuclear RNA polymerase II by alpha-amanitin. Science. [Link]

-

Luo, H., et al. (2021). Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms. PNAS. [Link]

-

Flesch, G., & Flesch, I. (2023). Amanitins: The Most Poisonous Molecules of the Fungal World. Toxins. [Link]

-

Bushnell, D. A., et al. (2002). Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution. PNAS. [Link]

-

Amanitin - CyclicPepedia. (n.d.). CyclicPepedia. [Link]

-

Garcia, J., et al. (2021). Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics. Toxins. [Link]

-

RNA Polymerase Does α-Amanitin Inhibit - CSIR NET LIFE SCIENCE COACHING. (n.d.). IFAS. [Link]

-

New synthetic route for amanitin, a therapeutically interesting mushroom toxin. (2020). Phys.org. [Link]

-

Schmartz, A., et al. (2022). Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin. Chemical Science. [Link]

-

Pahl, A., et al. (2018). Amanitins and their development as a payload for antibody-drug conjugates. Cancer Journal. [Link]

-

Zhang, P., et al. (2005). Production and characterization of Amanitin toxins from a pure culture of Amanita exitialis. FEMS Microbiology Letters. [Link]

-

Sharma, P., et al. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Toxins. [Link]

-

Alpha-Amanitin | Encyclopedia MDPI. (n.d.). MDPI. [Link]

-

Zhang, P., et al. (2005). Production and characterization of Amanitin toxins from a pure culture of Amanita exitialis. ResearchGate. [Link]

-

Ries, C., et al. (2024). Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. Molecular Cancer Therapeutics. [Link]

-

Amanitin-based antibody-drug conjugate tested in pancreatic cancer. (2025). BioWorld. [Link]

-

Ghezzi, I. (2023). From Poison to Precision: Harnessing Amanitin for Next-Gen Cancer Therapies. LinkedIn. [Link]

Sources

- 1. ε-Amanitin - Wikipedia [en.wikipedia.org]

- 2. ε-Amanitin | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EPSILON-AMANITIN CAS#: 21705-02-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. epsilon-Amanitin - Creative Biolabs [creativebiolabs.net]

- 9. ε-Amanitin, CasNo.21705-02-2 BOC Sciences United States [bocscichem.lookchem.com]

- 10. T3DB: epsilon-Amanitin [t3db.ca]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. epsilon-Amanitin | C39H53N9O14S | CID 30508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Amanitin [biosino.org]

- 14. scbt.com [scbt.com]

- 15. alpha-Amanitin [medbox.iiab.me]

- 16. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 21. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. One moment, please... [letstalkacademy.com]

- 24. ianghezzi.com [ianghezzi.com]

- 25. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]

- 26. mdpi.com [mdpi.com]

- 27. datasheets.scbt.com [datasheets.scbt.com]

- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

biological activity of epsilon-Amanitin in eukaryotic cells

Executive Summary

Epsilon-Amanitin (

Chemical Biology & Structural Pharmacology

Structural Distinction

The amatoxin family shares a core bicyclic octapeptide scaffold rigidly held by a tryptathionine cross-link.[4] The primary differentiation lies in the side-chain functional groups and the oxidation state of the sulfur atom.

| Toxin | C-Terminal Moiety (Asp) | Sulfur Oxidation State | Molecular Formula | Key Feature |

| Amide ( | Sulfoxide ( | Standard reference toxin | ||

| Acid ( | Sulfoxide ( | Acidic variant | ||

| Acid ( | Thioether ( | De-oxo |

Key Insight:

Pharmacokinetics & Potency

-

Target: RNA Polymerase II (High Affinity,

M) and RNA Polymerase III (Lower Affinity).[1][2][3][5] Pol I is insensitive. -

Toxicity: The oral

is approximately 0.1 mg/kg, comparable to -

Solubility: Highly soluble in water, methanol, and DMSO due to the hydrophilic peptide backbone.

Mechanism of Action: The Molecular Arrest

The biological activity of

-

Binding Interface:

-Amanitin binds to a specific pocket in the Rpb1 subunit of RNA Pol II, interacting with the Bridge Helix (residues Gly819–Val825 in yeast Rpb1) and the Trigger Loop . -

Allosteric Lock: The toxin does not prevent nucleotide entry or phosphodiester bond formation. Instead, it restricts the conformational flexibility of the bridge helix.

-

Translocation Block: Normal transcription requires the bridge helix to oscillate (ratchet motion) to move the DNA/RNA hybrid.

-Amanitin "freezes" this element, stalling the enzyme after nucleotide addition. -

Degradation: Stalled Pol II complexes are recognized by the ubiquitin-proteasome system, leading to the specific degradation of the Rpb1 subunit (Rpb1 ubiquitination).

Figure 1: Mechanism of Action.[1][2][3]

Experimental Applications & Protocols

Protocol 1: Quantitative Assessment of Transcription Inhibition (EU Incorporation)

Objective: To quantify the specific inhibition of nascent RNA synthesis by

Reagents:

Workflow:

-

Seeding: Plate HeLa or HEK293 cells (10,000 cells/well) in a 96-well plate. Incubate overnight.

-

Treatment: Treat cells with serial dilutions of

-amanitin (0.001 nM to 10-

Note: Short exposure is sufficient to arrest transcription; longer exposure induces secondary apoptosis.

-

-

Pulse Labeling: Add EU to a final concentration of 1 mM. Incubate for 1 hour at 37°C.

-

Fixation & Permeabilization: Remove media, wash with PBS, fix with 4% PFA (15 min), and permeabilize with 0.5% Triton X-100 (10 min).[1][2][3]

-

Click Reaction: Add Click reaction cocktail (Buffer + CuSO4 + Azide-Fluorophore) for 30 min in the dark.

-

Imaging/Analysis: Wash 3x with PBS. Measure fluorescence intensity (Nuclear Mask).

-

Calculation: Plot Fluorescence vs. Log[Concentration] to determine

.

Validation Check:

-

Positive Control: Actinomycin D (1

M) should show <5% signal.[1][2][3] -

Negative Control: Untreated cells set to 100%.

-

Specificity: Pol I transcripts (nucleolar) may remain visible at low

-amanitin concentrations (<0.1

Protocol 2: Cytotoxicity Profiling (CellTiter-Glo)

Objective: To determine the lethal potency (

Workflow:

-

Preparation: Prepare

-amanitin in complete media. -

Incubation: Add to cells for 72 hours.

-

Why 72h? Amanitins act slowly. The "lag phase" occurs because existing mRNA pools must decay before protein synthesis collapses.

-

-

Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio).[1][2][3] Shake for 2 mins. Incubate 10 mins.

-

Readout: Measure Luminescence.

Therapeutic Implications: ADCs

-Amanitin, like its congeners, is a prime candidate for Antibody-Drug Conjugate (ADC) payloads due to its hydrophilicity and potency against quiescent (non-dividing) cells.[1][2][3]-

Conjugation Chemistry: The carboxylic acid group on the aspartic acid residue of

-amanitin provides a handle for linker attachment (e.g., via esterification or amide bond formation with a linker amine), though the 6'-hydroxyl of the tryptophan is also a common site for -

Advantage: Unlike tubulin inhibitors (e.g., MMAE), amanitins kill cells regardless of division status, making them effective against tumor-initiating cells (cancer stem cells).[1][2][3]

Figure 2: ADC Pathway.[1][2][3]

References

-

Wieland, T. (1983).[1][2][3] The toxic peptides from Amanita mushrooms.[4][6][7][8][9][10] International Journal of Peptide and Protein Research, 22(3), 257-276.[1][2][3]

-

Bushnell, D. A., Cramer, P., & Kornberg, R. D. (2002).[1][2][3] Structural basis of transcription: alpha-amanitin-RNA polymerase II cocrystal at 2.8 A resolution. Proceedings of the National Academy of Sciences, 99(3), 1218-1222.[1][2][3] [1][2][3]

-

Pahl, A., Lutz, C., & Hechler, T. (2018).[1][2][3] Amanitins and their development as a payload for antibody-drug conjugates.[11][12] Drug Discovery Today: Technologies, 30, 85-89.[1][2][3]

-

Lindell, T. J., et al. (1970).[1][2][3] Specific Inhibition of Nuclear RNA Polymerase II by Alpha-Amanitin.[5][13] Science, 170(3956), 447-449.[1][2][3] [1][2][3]

-

Baumann, K., et al. (1994).[1][2][3] The DNA-binding site of the RNA polymerase II elongation complex. Cell, 85, 363.[1][2][3] (Contextual grounding for Bridge Helix mechanism).

Sources

- 1. β-Amanitin - Wikipedia [en.wikipedia.org]

- 2. ε-Amanitin - Wikipedia [en.wikipedia.org]

- 3. ε-Amanitin - Wikipedia [en.wikipedia.org]

- 4. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 5. academic.oup.com [academic.oup.com]

- 6. T3DB: epsilon-Amanitin [t3db.ca]

- 7. scitepress.org [scitepress.org]

- 8. "Evaluation and comparison of alpha- and beta-amanitin toxicity on MCF-" by ERTUĞRUL KAYA, RECEP BAYRAM et al. [journals.tubitak.gov.tr]

- 9. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amanitin-induced variable cytotoxicity in various cell lines is mediated by the different expression levels of OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

Epsilon-Amanitin: Physicochemical Profiling and Analytical Characterization

[1][4]

Executive Summary

Epsilon-Amanitin (ε-Amanitin) represents a critical, albeit less frequently discussed, member of the amatoxin family—a group of bicyclic octapeptides responsible for the majority of fatal mushroom poisonings globally.[1] While α-amanitin and β-amanitin dominate the literature due to their abundance in Amanita phalloides, ε-amanitin shares the potent RNA Polymerase II inhibitory mechanism that defines this class of toxins.[1]

This guide provides a definitive technical reference for ε-amanitin, focusing on its precise physicochemical properties, structural differentiation from other amatoxins, and validated analytical protocols for its detection in biological matrices.[2][3] It is designed for researchers requiring high-fidelity data for toxicological screening, forensic analysis, and antibody-drug conjugate (ADC) development.[1][2][3][4]

Physicochemical Architecture

Molecular Identity and Mass Spectrometry Data

Accurate mass determination is the cornerstone of amatoxin identification, particularly when distinguishing ε-amanitin from its structural analogs in complex matrices like urine or mushroom extracts.

| Property | Specification | Notes |

| Chemical Name | ε-Amanitin (Epsilon-Amanitin) | |

| CAS Registry Number | 21705-02-2 | |

| Chemical Formula | C₃₉H₅₃N₉O₁₄S | Distinct from β-amanitin by one oxygen atom.[1][2][3][4][5] |

| Average Molecular Weight | 903.96 g/mol | Often rounded to 904.0 g/mol in general literature. |

| Monoisotopic Mass | 903.3433 Da | Critical for high-resolution MS (HRMS) settings.[1][2][3][4] |

| Solubility | Soluble in Water, Methanol, Ethanol | Highly hydrophilic due to hydroxylated side chains.[2][3] |

| Acidity | Acidic | Contains a free carboxylic acid group (Asp residue).[1][2][3][4] |

Structural Differentiation: The Amatoxin Matrix

To correctly identify ε-amanitin, one must understand its specific side-chain modifications.[1] Amatoxins differ primarily at two positions: the aspartate/asparagine residue (R1) and the isoleucine/dihydroxy-isoleucine side chain (R2).[1][2][3][4]

-

ε-Amanitin is the "Deoxy-Beta" variant. It retains the acidic nature of β-amanitin but lacks the hydroxyl group on the isoleucine side chain found in α- and β-amanitin.[1]

Table 1: Structural Comparison of Major Amatoxins

| Toxin | R1 Substituent (Asp/Asn) | R2 Substituent (Ile Side Chain) | Formula | Monoisotopic Mass (Da) |

| α-Amanitin | Amide (–NH₂) | Hydroxyl (–OH) | C₃₉H₅₄N₁₀O₁₄S | 918.35 |

| β-Amanitin | Acid (–OH) | Hydroxyl (–OH) | C₃₉H₅₃N₉O₁₅S | 919.34 |

| γ-Amanitin | Amide (–NH₂) | Hydrogen (–H) | C₃₉H₅₄N₁₀O₁₃S | 902.36 |

| ε-Amanitin | Acid (–OH) | Hydrogen (–H) | C₃₉H₅₃N₉O₁₄S | 903.34 |

Technical Insight: In Liquid Chromatography (LC), the acidic amatoxins (β and ε) typically elute earlier than their neutral amide counterparts (α and γ) under neutral pH conditions due to the ionization of the carboxylic acid group.[1][2][3][4]

Biological Mechanism of Action[6]

The lethality of ε-amanitin stems from its high-affinity binding to eukaryotic RNA Polymerase II (RNAP II).[1][3][4] Unlike non-specific alkylating agents, amatoxins bind non-covalently but tightly to the "bridge helix" of RNAP II. This binding event mechanically restricts the translocation of the enzyme along the DNA strand, effectively freezing transcription.

Pathway Visualization

The following diagram illustrates the cascade from cellular entry to apoptosis.

Figure 1: Mechanism of Action for ε-Amanitin.[1][2][3][4] The toxin specifically targets the transcriptional machinery, leading to delayed but irreversible cell death.

Analytical Protocol: Detection and Quantification

For researchers validating ε-amanitin in biological samples, a self-validating LC-MS/MS workflow is required.[1][2][3][4] The following protocol emphasizes the separation of ε-amanitin from its isobaric or structurally similar congeners.

Sample Preparation (Urine/Plasma)[1][2][3][4]

-

Extraction: Aliquot 100 µL of sample. Add 300 µL of Methanol/Acetonitrile (1:1) to precipitate proteins.[1][2][3][4]

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

SPE Clean-up (Optional but Recommended): Use a polymeric weak anion exchange (WAX) cartridge if background noise is high, exploiting the acidic nature of ε-amanitin.[1][2][3][4]

-

Reconstitution: Evaporate supernatant and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1][2][3][4]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 40% B over 8 minutes. (Note: ε-Amanitin often elutes between β- and α-amanitin depending on pH).[1][2][3][4]

-

Ionization: ESI Positive Mode [M+H]⁺.

MRM Transitions for ε-Amanitin:

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow for the specific detection of ε-Amanitin.

Safety and Handling

Warning: ε-Amanitin is extremely toxic.

-

LD50: Approximately 0.1 mg/kg (Oral/IP in mice).[1][2][3][4]

-

Handling: Use a fume hood and nitrile gloves. Weighing pure powder is hazardous; prefer liquid standards where possible.

-

Deactivation: Amatoxins are heat stable. They are not destroyed by cooking or boiling. Oxidizing agents (hypochlorite) are effective for surface decontamination.[1][2][3][4]

References

-

PubChem. (n.d.).[1][2][3][4] Epsilon-Amanitin (CID 30508).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1][2][3][4]

-

Kaya, E., et al. (2013).[1][2][3][4] Amanitin and phallotoxin concentration in Amanita phalloides var.[6] alba mushroom. Toxicon, 76, 225-233.[1][2][3][4] Retrieved from [Link]

-

Wieland, T. (1983).[1][2][3][4] The toxic peptides from Amanita mushrooms.[6][7] International Journal of Peptide and Protein Research, 22(3), 257-276.[1][2][3][4]

-

Creative Biolabs. (n.d.).[1][2][3][4] Epsilon-Amanitin Toxin for ADC Development. Retrieved from [Link][1][2][3][4]

Sources

- 1. β-Amanitin - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - Amanin (C39H53N9O14S) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Epsilon-amanitin (C39H53N9O14S) [pubchemlite.lcsb.uni.lu]

- 4. ε-Amanitin - Wikipedia [en.wikipedia.org]

- 5. epsilon-Amanitin | C39H53N9O14S | CID 30508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

transcriptional inhibition profile of epsilon-Amanitin

Technical Deep Dive: The Transcriptional Inhibition Profile of -Amanitin

1Molecular Mechanism of Action[2]

The inhibitory potency of

Structural Definition

To understand the inhibition profile, one must distinguish

- -Amanitin: Contains an asparagine (amide) and 4,5-dihydroxy-isoleucine.[1][2]

- -Amanitin: Contains an aspartic acid (acid) and 4,5-dihydroxy-isoleucine.[1][2]

-

-Amanitin: Contains an asparagine (amide) and

-

-Amanitin: Contains an aspartic acid (acid) and

The presence of the carboxylic acid (Asp residue) in

Binding Interface: The "Trap"

FunnelBridge HelixTrigger Loop-

Entry: The toxin enters the pore of Pol II but does not block nucleotide entry.

-

Binding: It forms hydrogen bonds with the Bridge Helix.

-

Locking: The binding restricts the conformational flexibility of the Bridge Helix.

-

Arrest: Translocation of the DNA/RNA hybrid is physically blocked. The enzyme can add a nucleotide but cannot move downstream to the next position (

).

Mechanism Visualization

The following diagram illustrates the "Translocation Lock" mechanism.

Caption:

Quantitative Inhibition Profile

The transcriptional inhibition profile of

Dissociation Constants ( ) &

While

| Target Enzyme | Inhibition Status | ||

| RNA Polymerase II | 2–5 nM | ~5–10 nM | Potent Inhibitor |

| RNA Polymerase III | 10–20 | ~10–20 | Moderate Inhibitor |

| RNA Polymerase I | > 1 mM | > 1 mM | Insensitive |

| Mitochondrial RNAP | Insensitive | Insensitive | Insensitive |

| E. coli RNAP | Insensitive | Insensitive | Insensitive |

Note: Values are approximate based on mammalian nuclear extract assays. The "Class Effect" of amatoxins ensures that

Kinetics[1][6]

-

On-Rate: Slow. Amatoxins do not bind instantly; equilibrium can take minutes to hours depending on cellular uptake.

-

Off-Rate: Extremely slow.[1] The toxin-enzyme complex is practically irreversible under physiological conditions, leading to degradation of the Pol II large subunit (Rpb1).

Experimental Workflows

To validate

Protocol A: Nuclear Run-On / In Vitro Transcription

Use this to determine

-

Preparation: Isolate nuclei from HeLa or HEK293 cells.

-

Reaction Mix: Combine nuclei, ATP, CTP, GTP, and radiolabeled [

-32P]UTP.[1] -

Treatment: Add serial dilutions of

-Amanitin (0.1 nM to 100 -

Incubation: 30°C for 15–30 minutes.

-

Extraction: Stop reaction with DNase I/Proteinase K; extract RNA using Trizol.

-

Quantification: Precipitate RNA with TCA on filters; count via liquid scintillation.

-

Analysis: Plot % activity vs. log[concentration]. Pol II activity is the fraction sensitive to low-dose (0.1

M) amanitin.[1]

Protocol B: Nascent RNA Capture (EU-Labeling)

Use this to assess cellular permeability and cytotoxicity.[1]

-

Seeding: Seed target cancer cells (e.g., SK-BR-3 for HER2+ ADCs) in 96-well plates.

-

Pulse: Treat cells with

-Amanitin or ADC for defined timepoints (e.g., 24h, 48h). -

Labeling: Add 1 mM 5-ethynyl uridine (EU) to culture medium for 1 hour. EU incorporates into nascent RNA.

-

Fixation: Fix cells with 4% paraformaldehyde.

-

Click Chemistry: Perform CuAAC reaction with a fluorescent azide (e.g., Alexa Fluor 488 Azide).

-

Imaging: Quantify nuclear fluorescence intensity. A drop in signal indicates transcriptional arrest.

Workflow Visualization

Caption: Workflow for monitoring transcriptional arrest using 5-ethynyl uridine (EU) incorporation and Click chemistry.

Applications in Drug Development (ADCs)[1][7]

1-

Conjugation Handle: The Aspartic Acid residue provides a carboxyl group for amide coupling (e.g., to a cleavable linker like Val-Cit-PAB).[1]

-

Solubility: Amatoxins are relatively hydrophilic, reducing the risk of ADC aggregation compared to hydrophobic payloads like auristatins or PBDs.[3]

-

Efficacy: It is effective against quiescent (non-dividing) cells because transcription is a vital process in all metabolically active states, unlike tubulin inhibitors which only target dividing cells.[1]

-

Resistance: It shows activity in MDR+ (Multi-Drug Resistant) phenotypes, as amatoxins are poor substrates for P-gp efflux pumps.[1]

References

-

Wieland, T. (1983).[1][5][6] The Toxic Peptides from Amanita Mushrooms.[4][5][7] International Journal of Peptide and Protein Research.[5]

-

Bushnell, D. A., et al. (2002).[1] Structural basis of transcription inhibition by

-amanitin and implications for RNA polymerase II translocation. PNAS. [1] -

Pahl, A., et al. (2018).[1][5] Amanitins and their development as a payload for antibody-drug conjugates. Drug Discovery Today: Technologies.

-

Lindell, T. J., et al. (1970).[1] Specific Inhibition of Nuclear RNA Polymerase II by Alpha-Amanitin. Science. [1]

-

Brueckner, F., & Cramer, P. (2008).[1] Structural basis of transcription inhibition by

-amanitin. Nature Structural & Molecular Biology.[8]

Sources

- 1. ε-Amanitin - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. adcreview.com [adcreview.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. sciforum.net [sciforum.net]

- 6. US20200407440A1 - Amatoxin antibody-drug conjugates and uses thereof - Google Patents [patents.google.com]

- 7. apexbt.com [apexbt.com]

- 8. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Epsilon-Amanitin Binding Affinity to RNA Polymerase II

[1][2]

Executive Summary

Epsilon-Amanitin (

This guide details the structural basis of

Molecular Architecture & Pharmacophore

To understand the binding affinity, one must first appreciate the rigid structural scaffold that locks

Structural Homology

-

Scaffold: A bicyclic octapeptide formed by a head-to-tail peptide bond and a tryptathionine cross-link (Cys-Trp bridge).[1][2]

-

Key Residues for Binding:

The "Death Grip" Conformation

The tryptathionine bridge creates an exceptionally rigid "inner loop" and "outer loop" structure. This rigidity minimizes the entropic cost of binding (

Binding Mechanics & Kinetics

The interaction between

The Binding Interface

funnel domainBridge HelixTrigger Loop-

Target Site: The interface between the Bridge Helix (residues ~810–825 in mammalian RPB1) and the Funnel.[1]

-

Mechanism of Inhibition:

-

Translocation Arrest: The toxin does not prevent nucleotide entry or phosphodiester bond formation.[2] Instead, it restricts the flexibility of the Bridge Helix .

-

Freezing the Translocase: The Bridge Helix must bend/flex to push the RNA-DNA hybrid forward after nucleotide addition.

-Amanitin wedges into the hinge region, mechanically preventing this movement. -

Result: The enzyme stalls after adding a single nucleotide, effectively shutting down mRNA synthesis.

-

Quantitative Affinity Data

While specific

| Parameter | Value (Mammalian Pol II) | Value (Yeast Pol II) | Notes |

| Dissociation Constant ( | 1 – 10 nM | ~3,000 nM | Mammalian Pol II has specific H-bonds (e.g., His1085) lacking in yeast, conferring 1000x higher sensitivity.[1][2] |

| Inhibition Constant ( | ~2 – 5 nM | N/A | Competitive inhibition models are often inapplicable; inhibition is mixed/non-competitive due to the trapping mechanism.[1][2] |

| Dissociation Rate ( | < | Fast | The complex is extremely stable; half-life of the complex can exceed 20 hours.[1][2] |

| Selectivity | Pol II >>> Pol III > Pol I | Same | Pol I is insensitive at clinically relevant concentrations (>100 |

Critical Insight: The high potency of

-amanitin is driven by enthalpy () , specifically the formation of multiple hydrogen bonds and van der Waals contacts in the deep hydrophobic pocket of the Pol II funnel.

Visualization of Signaling & Mechanism

The following diagram illustrates the mechanistic pathway of

Caption: Pathway of Epsilon-Amanitin induced cytotoxicity, highlighting the critical translocation arrest at the Bridge Helix.[1][2]

Experimental Protocols

To rigorously assess the binding affinity and inhibitory potential of

Protocol A: In Vitro Transcription Inhibition Assay

This is the definitive functional assay. It measures the reduction in RNA synthesis in the presence of the toxin.[3][4]

Reagents:

-

DNA Template (e.g., CMV promoter driven G-less cassette).[1][2]

-

NTP mix (ATP, GTP, CTP) and radiolabeled UTP (

- -

-Amanitin (serial dilutions: 0.01 nM to 1

Workflow:

-

Pre-Incubation: Incubate HeLa nuclear extract with varying concentrations of

-amanitin for 20 minutes at 30°C. This allows equilibrium binding.[2] -

Initiation: Add DNA template and NTP mix to start transcription.

-

Elongation: Allow transcription to proceed for 45 minutes.

-

Termination: Stop reaction with Proteinase K and high-salt buffer.

-

Purification: Phenol-chloroform extract the RNA products.[1][2]

-

Analysis: Resolve RNA on a Urea-PAGE gel.

-

Quantification: Measure intensity of the specific transcript band. Plot % Inhibition vs. Log[Concentration] to determine

.[1][2]

Self-Validating Check: Include a low concentration (

Protocol B: Fluorescence Polarization (FP) Binding Assay

For direct

Reagents:

-

Fluorescent tracer: Fluorescein-labeled

-amanitin (FAM-Amanitin).[1][2] -

Unlabeled

-amanitin (competitor).[1][2]

Workflow:

-

Complex Formation: Mix Purified Pol II (10 nM) with FAM-Amanitin (2 nM) in binding buffer.

-

Equilibrium: Incubate until polarization signal stabilizes (high mP value indicating binding).

-

Competition: Titrate increasing concentrations of unlabeled

-amanitin. -

Displacement: As

-amanitin displaces the tracer, the mP value decreases. -

Calculation: Fit the data to a competitive binding equation (Cheng-Prusoff) to derive the

(which approximates

Therapeutic Implications (ADCs)

126-

Dormant Cell Killing: Unlike tubulin inhibitors (e.g., MMAE) which require cell division, amanitins kill any cell with active metabolism (transcription).[1][2]

-

Linker Chemistry: The carboxylic acid or specific hydroxyls on

-amanitin allow for stable conjugation via non-cleavable or cleavable (e.g., Cathepsin B sensitive) linkers without disrupting the Pol II binding face.[1] -

Resistance Profile: Amanitins are poor substrates for P-glycoprotein (P-gp) efflux pumps, making them effective against multi-drug resistant tumors.[1][2]

References

-

Bushnell, D. A., et al. (2002).[1][2] "Structural basis of transcription: alpha-amanitin-RNA polymerase II cocrystal at 2.8 A resolution." Proceedings of the National Academy of Sciences. [1][2]

-

Brueckner, F., & Cramer, P. (2008).[1][2] "Structural basis of transcription inhibition by alpha-amanitin and implications for RNA polymerase II translocation." Nature Structural & Molecular Biology.[2]

-

Pahl, A., et al. (2018).[1][2] "Amanitins and their development as a payload for antibody-drug conjugates."[1][2][3][4][6] Drug Discovery Today: Technologies.

-

Wieland, T. (1983).[1][2][4] "The toxic peptides from Amanita mushrooms."[3][4][7][8] International Journal of Peptide and Protein Research.

-

Kaplan, C. D., et al. (2008).[1][2] "The RNA polymerase II trigger loop functions in substrate selection and is directly targeted by alpha-amanitin." Molecular Cell.

Sources

- 1. α-Amanitin - Wikipedia [en.wikipedia.org]

- 2. Amanitin [biosino.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. scitepress.org [scitepress.org]

- 5. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

- 7. researchgate.net [researchgate.net]

- 8. "Evaluation and comparison of alpha- and beta-amanitin toxicity on MCF-" by ERTUĞRUL KAYA, RECEP BAYRAM et al. [journals.tubitak.gov.tr]

Methodological & Application

Application Note: ε-Amanitin Antibody-Drug Conjugate (ADC) Payload Synthesis and Bioconjugation

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells. While early ADCs have validated this approach, the field is continually advancing through the development of novel payloads with unique mechanisms of action. ε-Amanitin, a member of the amatoxin family of bicyclic octapeptides, has emerged as a highly promising ADC payload.[1][2] Its distinct mechanism—the potent and specific inhibition of RNA Polymerase II (RNAPII)—enables the killing of both rapidly dividing and quiescent cancer cells, a significant advantage over traditional payloads that target cell division.[1][3][4][5] Furthermore, the hydrophilic nature of amanitin mitigates the risk of ADC aggregation, even at higher drug-to-antibody ratios (DAR).[6][7] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the rationale behind using ε-Amanitin, offers a step-by-step protocol for the synthesis of a maleimide-functionalized ε-Amanitin-linker construct, and provides a detailed methodology for its site-specific conjugation to a monoclonal antibody and subsequent characterization.

The ε-Amanitin Payload: A Unique Mechanism of Action

The therapeutic efficacy of an ADC is fundamentally tied to the mechanism of its cytotoxic payload. Unlike microtubule inhibitors (auristatins, maytansines) or DNA-damaging agents, ε-Amanitin operates by a novel mechanism: the inhibition of transcription.[4][8]

1.1. Inhibition of RNA Polymerase II

ε-Amanitin and other amatoxins are potent and selective inhibitors of eukaryotic RNA Polymerase II, the essential enzyme responsible for transcribing messenger RNA (mRNA).[6][9][10] The toxin binds to the "bridge helix" region of RNAPII, a flexible domain critical for the translocation of the DNA and RNA strands through the enzyme's active site.[6][11] This binding event does not block nucleotide entry or the formation of a single phosphodiester bond but instead stalls the enzyme, preventing it from moving along the DNA template.[11] This leads to a near-complete shutdown of transcription, with rates slowing by over 1,000-fold.[6] The subsequent arrest of protein synthesis starves the cell of essential proteins, ultimately triggering apoptosis.[5][9][10] This process is effective in both dividing and non-dividing cells, offering a potential solution for targeting dormant tumor cells and cancer stem cells that may lead to relapse.[3][5]

1.2. Rationale for ADC Development

While highly potent, free amanitin is indiscriminately toxic, particularly to hepatocytes, which actively transport the toxin.[3][10] Conjugating it to a tumor-targeting antibody restricts its systemic exposure and directs it specifically to cancer cells, dramatically improving its therapeutic index.

| Feature | ε-Amanitin | Auristatins (e.g., MMAE) | Maytansinoids (e.g., DM1) |

| Mechanism of Action | RNA Polymerase II Inhibition | Tubulin Polymerization Inhibition | Tubulin Polymerization Inhibition |

| Cell Cycle Dependence | Independent (Kills dividing & non-dividing cells) | Dependent (Primarily G2/M phase) | Dependent (Primarily G2/M phase) |

| Potency (IC50) | Picomolar | Picomolar to Nanomolar | Picomolar to Nanomolar |

| Aqueous Solubility | High | Low (Hydrophobic) | Low (Hydrophobic) |

| Substrate for MDR pumps? | No | Yes | Yes |

| ADC Aggregation Risk | Low | High | High |

Synthesis of a Cleavable ε-Amanitin-Linker Payload

To create an effective ADC, the payload must be attached to the antibody via a linker. The choice of linker and attachment site on the payload is critical. For this protocol, we describe the synthesis of an ε-Amanitin payload functionalized with a maleimidocaproyl-valine-citrulline (MC-vc-PAB) linker. This system is widely used and offers two key advantages:

-

Site-Specific Conjugation: The maleimide group reacts specifically with free thiols, enabling conjugation to engineered cysteines on an antibody for a homogenous ADC product.[12][13]

-

Cleavable Linker: The valine-citrulline peptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[] This ensures that the highly active payload is released only after the ADC has been internalized by the target cell.[]

The 6'-hydroxyl group of the tryptophan residue within the amanitin structure is an often-favored handle for linker attachment as modifications at this site tend to preserve the toxin's high potency.[15][16]

2.1. Materials and Reagents

| Reagent / Equipment | Purpose |

| ε-Amanitin | Starting payload material |

| MC-vc-PAB-OH linker | Linker for conjugation |

| N,N'-Disuccinimidyl carbonate (DSC) | Activating agent |

| Pyridine, Anhydrous | Base |

| N,N-Dimethylformamide (DMF), Anhydrous | Solvent |

| Diethyl Ether | Precipitation solvent |

| Trifluoroacetic acid (TFA) | HPLC mobile phase additive |

| Acetonitrile (ACN), HPLC Grade | HPLC mobile phase |

| Water, HPLC Grade | HPLC mobile phase |

| Reverse-Phase HPLC System | Purification and analysis |

| Lyophilizer | Product isolation |

| Mass Spectrometer (LC-MS) | Product characterization |

| Inert Atmosphere (Argon or Nitrogen) | To prevent moisture contamination |

2.2. Protocol: Synthesis of MC-vc-PAB-Amanitin

CAUTION: ε-Amanitin is extremely toxic (LD50 ≈ 0.1 mg/kg).[17] All handling must be performed by trained personnel in a designated containment facility (e.g., a fume hood) using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.

-

Activation of the Linker (MC-vc-PAB-OSu):

-

Dissolve MC-vc-PAB-OH (1.0 eq) and N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq) in anhydrous DMF under an inert atmosphere.

-

Add anhydrous pyridine (2.0 eq) dropwise while stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours. Monitor completion by TLC or LC-MS. The product is the N-Hydroxysuccinimide (OSu) ester of the linker. This activated linker is typically used in the next step without isolation.

-

-

Coupling Reaction:

-

In a separate flask, dissolve ε-Amanitin (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Slowly add the solution containing the activated MC-vc-PAB-OSu linker (from Step 1) to the ε-Amanitin solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Rationale: The primary hydroxyl group at the 6'-position of the tryptophan moiety acts as a nucleophile, attacking the activated carboxyl group of the linker to form a stable carbonate or ether linkage (depending on the exact activation chemistry chosen). DIPEA scavenges the acid byproduct.

-

-

Purification and Isolation:

-

Quench the reaction by adding a small amount of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. A typical gradient is 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

-

Collect fractions containing the desired product, identified by its retention time and confirmed by LC-MS analysis.

-

Combine the pure fractions and lyophilize to obtain the final MC-vc-PAB-Amanitin payload as a white, fluffy solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using high-resolution LC-MS to verify the exact mass.

-

Use analytical RP-HPLC to determine purity, which should ideally be >95%.

-

Antibody Conjugation and ADC Characterization

This protocol describes the site-specific conjugation of the maleimide-activated amanitin payload to a thiol-engineered monoclonal antibody (mAb). This method yields a homogenous ADC with a precisely controlled DAR, typically DAR 2 or DAR 4.[18]

3.1. Protocol: Site-Specific Antibody Conjugation

-

Antibody Preparation and Reduction:

-

Prepare the mAb in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

Add a 1.5 to 2.5 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), relative to the number of disulfides to be reduced.

-

Incubate at 37°C for 1-2 hours.

-

Rationale: TCEP is a mild reducing agent that, under controlled conditions, will selectively reduce inter-chain disulfides while leaving intra-chain disulfides intact. This exposes the reactive thiol (-SH) groups necessary for conjugation.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Dissolve the MC-vc-PAB-Amanitin payload in a co-solvent like DMSO to create a concentrated stock solution.

-

Add the payload-linker solution to the reduced mAb solution. A typical molar excess is 1.5-fold of payload per free thiol.

-

Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Rationale: The maleimide group on the linker undergoes a Michael addition reaction with the free thiol groups on the antibody, forming a stable thioether bond.[12]

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

-

Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload, payload-linker dimers, and any high-molecular-weight aggregates. The ADC is typically eluted in its final formulation buffer.

-

3.2. Protocol: ADC Characterization

A thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.

-

Drug-to-Antibody Ratio (DAR) Measurement:

-

Method: Hydrophobic Interaction Chromatography (HICC).

-

Principle: The addition of the hydrophobic payload-linker increases the overall hydrophobicity of the antibody. HICC can separate species based on the number of conjugated payloads (DAR 0, 2, 4, etc.). The average DAR is calculated from the relative peak areas.

-

Alternative: LC-MS analysis of the intact or reduced ADC can provide a precise mass measurement, from which the DAR can be directly calculated.

-

-

Aggregate and Fragment Analysis:

-

Method: Size Exclusion Chromatography (SEC-HPLC).

-

Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to quantify the percentage of desired ADC monomer versus undesirable high-molecular-weight (HMW) aggregates or low-molecular-weight (LMW) fragments. A monomer purity of >95% is typically desired.

-

-

In Vitro Cytotoxicity Assay:

-

Principle: To confirm that the synthesized ADC is potent and target-specific.

-

Method:

-

Seed a target-antigen-positive cancer cell line (e.g., TROP2-expressing pancreatic cancer cells for an anti-TROP2 ADC) and a target-negative cell line in 96-well plates.[19][20]

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and a non-targeting control ADC for 72-120 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTS or AlamarBlue).

-

Calculate the EC50 (half-maximal effective concentration). A potent amanitin ADC should exhibit picomolar EC50 values on target-positive cells and significantly lower potency on target-negative cells.[19][21]

-

-

Troubleshooting and Safety Considerations

| Problem | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete antibody reduction; Hydrolysis of maleimide group; Inaccurate payload concentration. | Optimize TCEP concentration and incubation time; Prepare fresh payload-linker solution immediately before use; Verify payload concentration by UV-Vis. |

| High Levels of Aggregation | Hydrophobic interactions from payload; High DAR; Incorrect buffer conditions. | Reduce molar excess of payload during conjugation; Optimize for a lower target DAR; Screen different formulation buffers (e.g., with additives like arginine or polysorbate). |

| Payload Instability | Instability of linker or payload in solution. | Minimize time payload-linker is in solution; Perform conjugation at lower temperatures (4°C). |

Safety is paramount. The extreme toxicity of ε-Amanitin cannot be overstated. All synthesis and handling of the free payload must occur within a certified containment hood. Personnel must be equipped with full PPE. All waste must be treated as highly hazardous and disposed of according to institutional and federal guidelines. Once conjugated to the antibody, the ADC is significantly less hazardous due to its large size and inability to passively cross cell membranes, but should still be handled with care in a biological safety cabinet.

Conclusion

ε-Amanitin's unique mechanism of action, high potency, and favorable physicochemical properties make it a compelling payload for the next generation of antibody-drug conjugates.[8] The synthetic and bioconjugation protocols outlined in this application note provide a robust framework for developing homogenous, potent, and well-characterized amanitin-based ADCs. By carefully controlling the synthesis of the payload-linker and the site-specific conjugation to the antibody, researchers can harness the power of this potent toxin for targeted cancer therapy, with the potential to overcome resistance and address dormant tumor cell populations.[4][5]

References

-

Chandra, S. D., et al. (2024). Development of an amanitin-based antibody-drug conjugate via synthesis, derivatization, and functionalization of (2S,3R,4R)-dihydroxy-isoleucine derivatives. Sciforum. [Link]

-

Perrin, D. M., et al. (2021). The Chemistry Behind ADCs. National Institutes of Health (PMC). [Link]

-

Wong, J., et al. (2018). A New Conjugation Method Used for the Development of an Immunoassay for the Detection of Amanitin, a Deadly Mushroom Toxin. National Institutes of Health (PMC). [Link]

-

ADC Review. (n.d.). α-Amanitin. ADC Review / Journal of Antibody-drug Conjugates. [Link]

-

Moldenhauer, G., et al. (2012). Therapeutic Potential of Amanitin-Conjugated Anti-Epithelial Cell Adhesion Molecule Monoclonal Antibody Against Pancreatic Carcinoma. JNCI: Journal of the National Cancer Institute, Oxford Academic. [Link]

-

Sciforum. (2024). Development of an amanitin-based antibody-drug conjugate via synthesis, derivatization, and functionalization of (2S,3R,4R)-dihydroxy-isoleucine derivatives. Sciforum. [Link]

-

Hechler, T., et al. (2014). Abstract 664: Amanitin-based antibody-drug conjugates targeting the prostate-specific membrane antigen. Cancer Research, AACR Journals. [Link]

-

Araris Biotech. (2019). Overcoming limitations of current antibody-drug conjugates (ADCs) by a novel linker technology. Araris Biotech AG. [Link]

-

Encyclopedia MDPI. (2022). Alpha-Amanitin. MDPI. [Link]

-

Bushnell, D. A., et al. (2002). Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution. PNAS. [Link]

-

Pálfi, A., et al. (2018). Structure-activity relationship (SAR) of Amanitin and optimization of linker-Amanitin derivatives for solid tumors. Heidelberg Pharma. [Link]

-

Heidelberg Pharma. (n.d.). Amanitin-based antibody-drug conjugates targeting the prostate-specific membrane antigen PSMA. Heidelberg Pharma. [Link]

-

Simon, S. W., et al. (2025). Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. AACR Journals. [Link]

-

Pahl, A., et al. (2018). Amanitins and their development as a payload for antibody-drug conjugates. PubMed. [Link]

-

Kume, T., et al. (2017). Toxic Mechanisms of α-Amanitin and Its Potential to Fight Cancer. SciTePress. [Link]

-

Creative Biolabs. (n.d.). epsilon-Amanitin. Creative Biolabs. [Link]

-

Creative Biolabs. (n.d.). Amatoxin Synthesis Service. Creative Biolabs. [Link]

-

Li, W., et al. (2025). Scalable multigram practical total syntheses of amatoxins: amaninamide and α-amanitin for new antibody–drug conjugates. ChemRxiv. [Link]

-

Heidelberg Pharma AG. (n.d.). ADC technology. Heidelberg Pharma AG. [Link]

-

Chandra, S. D., et al. (2020). Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin. National Institutes of Health (PMC). [Link]

-

Chafin, D. R., et al. (1995). In Vivo Degradation of RNA Polymerase II Largest Subunit Triggered by α-Amanitin. Nucleic Acids Research, Oxford Academic. [Link]

-

ResearchGate. (2018). Amanitins and their development as a payload for antibody-drug conjugates. ResearchGate. [Link]

-

BioWorld. (2025). Amanitin-based antibody-drug conjugate tested in pancreatic cancer. BioWorld. [Link]

-

Simon, S. W., et al. (2025). Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. National Institutes of Health (PMC). [Link]

-

Süssmuth, R. D., et al. (2020). New synthetic route for amanitin, a therapeutically interesting mushroom toxin. Phys.org. [Link]

-

Patsnap Synapse. (2024). Harnessing the Power of Amanitin-based ADCs: HDP-102's Potential in Non-Hodgkin's Lymphoma Therapy. Patsnap Synapse. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. sciforum.net [sciforum.net]

- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]

- 5. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scitepress.org [scitepress.org]

- 11. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. heidelberg-pharma.com [heidelberg-pharma.com]

- 13. heidelberg-pharma.com [heidelberg-pharma.com]

- 15. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epsilon-Amanitin - Creative Biolabs [creativebiolabs.net]

- 18. ararisbiotech.com [ararisbiotech.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]

- 21. aacrjournals.org [aacrjournals.org]

solid-phase peptide synthesis of epsilon-Amanitin analogs

Application Note: Solid-Phase Synthesis of -Amanitin Analogs

Target Audience:13Introduction & Strategic Overview

567The Synthetic Challenge

The synthesis of

-

The Tryptathionine Bridge: A unique sulfide crosslink between 6-hydroxy-tryptophan (Htp) and Cysteine (Cys).[1][2][3][4][8]

-

Stereochemical Complexity: Specifically the (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle) residue.[1][2][3][4][7]

-

Bicyclic Topology: Requiring two cyclization events (bridge formation and backbone macrolactamization).[1][2][4][8]

Strategic Route: The Savige-Fontana Approach

This protocol utilizes the Savige-Fontana reaction , currently the most robust method for forming the tryptathionine bridge in SPPS. This strategy employs a 3a-hydroxy-pyrrolo[2,3-b]indoline (Hpi) building block which, upon acidolysis (TFA), reacts with the thiol of a Cysteine residue to form the sulfide bridge.[1][2][3][4]

Workflow Summary:

-

Linear Assembly: SPPS of the linear octapeptide containing Hpi and DHIle.

-

Bridge Formation (Inner Ring): Acid-mediated reaction (Savige-Fontana) concurrent with cleavage/deprotection.[1][2][3][4][8]

-

Macrolactamization (Outer Ring): Head-to-tail cyclization of the monocyclic intermediate in solution.[1][2][4][8]

-

Oxidation: Diastereoselective sulfoxidation to the bioactive (R)-sulfoxide.[1][2][4]

Critical Reagents & Building Blocks

The success of this protocol hinges on high-purity specialized building blocks.

| Component | Specification / Reagent | Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Allows loading of the first residue (Gly or Ile) without racemization; cleavage yields the free carboxylic acid (necessary for macrolactamization).[1][2][3][4] |

| Residue 1 | Fmoc-Asp(OtBu)-OH | Defines |

| Residue 3 | Fmoc-DHIle(Acetonide)-OH | (2S,3R,4R)-4,5-dihydroxyisoleucine.[1][2][3][4][7] Protected as an acetonide to survive SPPS.[4] |